molecular formula C24H30N2O3 B4196396 2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4196396
M. Wt: 394.5 g/mol
InChI Key: ODVRRMJTSNZEEE-UHFFFAOYSA-N
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Description

2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining an adamantyl group, a morpholinyl group, and an isoindole-dione core

Properties

IUPAC Name

5-(1-adamantyl)-2-(2-morpholin-4-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c27-22-20-2-1-19(24-13-16-9-17(14-24)11-18(10-16)15-24)12-21(20)23(28)26(22)4-3-25-5-7-29-8-6-25/h1-2,12,16-18H,3-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVRRMJTSNZEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and a suitable catalyst.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where a halogenated ethyl derivative reacts with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the isoindole-dione core, potentially converting it to a more saturated form.

    Substitution: The morpholinyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the adamantyl group.

    Reduction: Saturated isoindole-dione derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[331

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical studies due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The adamantyl group may enhance its binding affinity, while the morpholinyl group could influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(1-adamantyl)-2-[2-(4-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    5-(1-adamantyl)-2-[2-(4-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

The presence of the morpholinyl group in 2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione imparts unique properties, such as increased solubility and potential for specific interactions with biological targets, distinguishing it from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

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